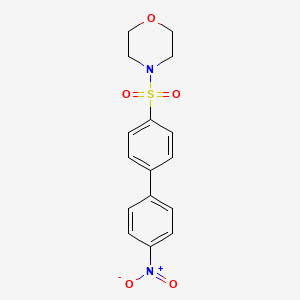![molecular formula C15H15N4O3+ B11708495 3-[(E)-(hydroxyimino)methyl]-1-{2-oxo-2-[(phenylcarbamoyl)amino]ethyl}pyridinium](/img/structure/B11708495.png)
3-[(E)-(hydroxyimino)methyl]-1-{2-oxo-2-[(phenylcarbamoyl)amino]ethyl}pyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(E)-(HYDROXYIMINO)METHYL]-1-{2-OXO-2-[(PHENYLCARBAMOYL)AMINO]ETHYL}PYRIDIN-1-IUM is a complex organic compound with a unique structure that includes a pyridinium ion, a hydroxyimino group, and a phenylcarbamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(HYDROXYIMINO)METHYL]-1-{2-OXO-2-[(PHENYLCARBAMOYL)AMINO]ETHYL}PYRIDIN-1-IUM typically involves multiple steps, starting with the preparation of the pyridinium ion. This can be achieved through the reaction of pyridine with an appropriate alkylating agent. The hydroxyimino group is introduced via an oximation reaction, where a suitable aldehyde or ketone is treated with hydroxylamine under acidic or basic conditions. The phenylcarbamoyl group is then added through a carbamoylation reaction, using phenyl isocyanate as the carbamoylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the oximation and carbamoylation steps, as well as the development of efficient purification methods to isolate the final product.
化学反应分析
Types of Reactions
3-[(E)-(HYDROXYIMINO)METHYL]-1-{2-OXO-2-[(PHENYLCARBAMOYL)AMINO]ETHYL}PYRIDIN-1-IUM can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The hydroxyimino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylcarbamoyl group can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, such as amines or thiols, under mild to moderate conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamoyl derivatives.
科学研究应用
3-[(E)-(HYDROXYIMINO)METHYL]-1-{2-OXO-2-[(PHENYLCARBAMOYL)AMINO]ETHYL}PYRIDIN-1-IUM has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 3-[(E)-(HYDROXYIMINO)METHYL]-1-{2-OXO-2-[(PHENYLCARBAMOYL)AMINO]ETHYL}PYRIDIN-1-IUM involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their structure and function. The phenylcarbamoyl group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Other pyridinium compounds: Share the pyridinium ion structure but differ in their substituents and overall properties.
Uniqueness
3-[(E)-(HYDROXYIMINO)METHYL]-1-{2-OXO-2-[(PHENYLCARBAMOYL)AMINO]ETHYL}PYRIDIN-1-IUM is unique due to its combination of functional groups, which confer specific chemical and biological properties
属性
分子式 |
C15H15N4O3+ |
|---|---|
分子量 |
299.30 g/mol |
IUPAC 名称 |
2-[3-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]-N-(phenylcarbamoyl)acetamide |
InChI |
InChI=1S/C15H14N4O3/c20-14(11-19-8-4-5-12(10-19)9-16-22)18-15(21)17-13-6-2-1-3-7-13/h1-10H,11H2,(H2-,17,18,20,21,22)/p+1/b16-9+ |
InChI 键 |
DSIUHYFOXQALCD-CXUHLZMHSA-O |
手性 SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)C[N+]2=CC=CC(=C2)/C=N/O |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)C[N+]2=CC=CC(=C2)C=NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B11708413.png)

![N-[(E)-(4-methoxyphenyl)methylidene]-2-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)-1H-benzimidazol-5-amine](/img/structure/B11708434.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-[(morpholin-4-YL)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11708436.png)
![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}prop-2-enamide](/img/structure/B11708437.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11708444.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708447.png)
![1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol](/img/structure/B11708454.png)

![3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B11708473.png)


![(2Z)-2-[(4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B11708502.png)
![N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine](/img/structure/B11708517.png)
